
N-(2-氰基乙基-(1,1,2-d3))缬氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl-(1,1,2-d3)) Valine: is a deuterated derivative of valine, an essential amino acid. This compound is characterized by the presence of a cyanoethyl group attached to the nitrogen atom of valine, with deuterium atoms replacing specific hydrogen atoms. It is primarily used in research settings, particularly in proteomics and metabolic studies .
科学研究应用
N-(2-Cyanoethyl-(1,1,2-d3)) Valine has several applications in scientific research:
Proteomics: Used as a stable isotope-labeled standard for mass spectrometry-based proteomics to quantify valine-containing peptides.
Metabolic Studies: Helps in tracing metabolic pathways involving valine and its derivatives.
Drug Development: Serves as a model compound in the development of drugs targeting amino acid metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl-(1,1,2-d3)) Valine typically involves the following steps:
Starting Materials: The synthesis begins with valine and deuterated acrylonitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic addition of the cyanoethyl group to the valine molecule.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for N-(2-Cyanoethyl-(1,1,2-d3)) Valine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.
化学反应分析
Types of Reactions
N-(2-Cyanoethyl-(1,1,2-d3)) Valine can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the cyanoethyl group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of N-(2-Cyanoethyl-(1,1,2-d3)) Valine involves its incorporation into peptides and proteins, where it can be used to study protein synthesis and degradation. The deuterium atoms provide a distinct mass signature, allowing researchers to track the compound’s incorporation and metabolism using mass spectrometry. This helps in understanding the molecular targets and pathways involved in valine metabolism .
相似化合物的比较
Similar Compounds
N-(2-Cyanoethyl) Valine: The non-deuterated version of the compound.
N-(2-Cyanoethyl-(1,1,2-d2)) Valine: A partially deuterated version with two deuterium atoms.
N-(2-Cyanoethyl-(1,1,2-d4)) Valine: A fully deuterated version with four deuterium atoms.
Uniqueness
N-(2-Cyanoethyl-(1,1,2-d3)) Valine is unique due to its specific deuterium labeling, which provides a distinct mass signature for precise quantification in mass spectrometry. This makes it particularly valuable in proteomics and metabolic studies, where accurate measurement of valine incorporation is crucial .
属性
IUPAC Name |
2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNXODTWPQTIHO-JXIVCAPZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
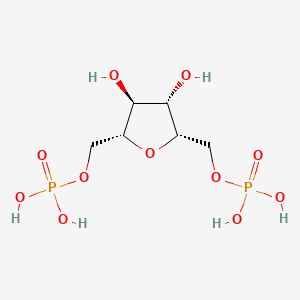
![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-6-fluoro-5-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]methyl acetate](/img/structure/B1140012.png)
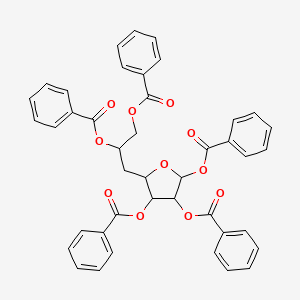


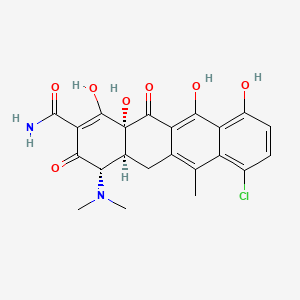
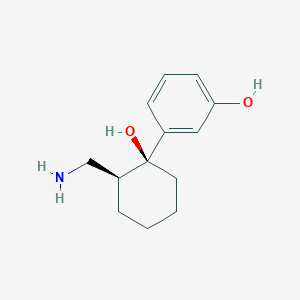
![N-(Deoxyguanosin-8-yl)-2-amino-1-methyl-6-phenylimidazo[4,5-beta]pyridine](/img/structure/B1140024.png)
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
![Disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B1140027.png)
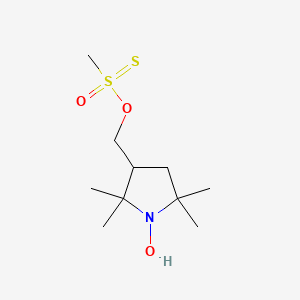
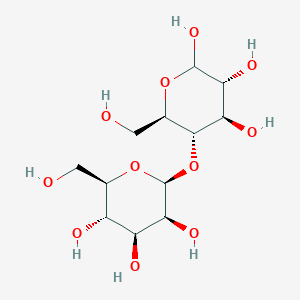
![Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)-](/img/structure/B1140032.png)
![(3S,6R,7S,15S)-3,7-bis[[tert-butyl(dimethyl)silyl]oxy]-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B1140033.png)
